1-Phenyl-n-propylpentan-2-amine hydrochloride
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Overview
Description
1-Phenyl-n-propylpentan-2-amine hydrochloride is a chemical compound with the molecular formula C14H24ClN and a molecular weight of 241.8 g/mol . It is known for its psychostimulant properties and is a potent inhibitor of the uptake of indirectly acting sympathomimetic releasers and catecholamine transmitters .
Preparation Methods
The synthesis of 1-Phenyl-n-propylpentan-2-amine hydrochloride involves several steps. One common method includes the reaction of phenylacetone with propylamine under reductive amination conditions. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Phenyl-n-propylpentan-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-n-propylpentan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of catecholaminergic activity enhancers.
Biology: The compound is studied for its effects on neurotransmitter release and nerve impulse propagation.
Medicine: Research includes its potential use in treating conditions like depression, attention deficit hyperactivity disorder (ADHD), and Alzheimer’s disease.
Industry: It is used in the development of new psychostimulant drugs and as a chemical intermediate in various synthetic processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-n-propylpentan-2-amine hydrochloride involves its role as a catecholaminergic activity enhancer (CAE). It enhances the nerve impulse propagation-mediated release of norepinephrine and dopamine in the brain. Unlike traditional stimulants, it increases the amount of neurotransmitters released when a neuron is stimulated by an impulse from a neighboring neuron. This selective enhancement of neurotransmitter release is believed to involve trace amine-associated receptor 1 (TAAR1) agonism.
Comparison with Similar Compounds
1-Phenyl-n-propylpentan-2-amine hydrochloride can be compared with other similar compounds such as:
Phenylpropylaminopentane (PPAP): Both compounds act as catecholaminergic activity enhancers, but PPAP is more potent and selective.
Selegiline: Another catecholaminergic activity enhancer, selegiline is used in the treatment of Parkinson’s disease and depression.
Benzofuranylpropylaminopentane (BPAP): An improved monoaminergic activity enhancer, BPAP is more potent and also enhances serotonin release.
These comparisons highlight the uniqueness of this compound in terms of its specific molecular targets and pathways involved in its mechanism of action.
Properties
CAS No. |
119486-01-0 |
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Molecular Formula |
C14H24ClN |
Molecular Weight |
241.80 g/mol |
IUPAC Name |
1-phenyl-N-propylpentan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-3-8-14(15-11-4-2)12-13-9-6-5-7-10-13;/h5-7,9-10,14-15H,3-4,8,11-12H2,1-2H3;1H |
InChI Key |
QCJSIHKLYXENIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)NCCC.Cl |
Origin of Product |
United States |
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